REACTION_CXSMILES
|
O=[C:2]([C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)[CH2:3][C:4]#[N:5].Cl.[NH:13]([CH2:15][C:16]([O:18][CH2:19]C)=[O:17])[NH2:14]>CO>[NH2:5][C:4]1[N:13]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[N:14]=[C:2]([C:6]2[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
O=C(CC#N)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)CC(=O)OCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1CC(=O)OC)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: CALCULATEDPERCENTYIELD | 24.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |